3-(6-chloro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile
Description
This compound features a benzo[b][1,4]thiazine core substituted at position 6 with chlorine, at position 2 with a piperidine-1-carbonyl group, and at position 4 with a benzonitrile moiety. Its structural complexity suggests applications in medicinal chemistry, particularly for targets requiring rigid heterocyclic frameworks with polar substituents.
Properties
IUPAC Name |
3-[6-chloro-1,1-dioxo-2-(piperidine-1-carbonyl)-1λ6,4-benzothiazin-4-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3S/c22-16-7-8-19-18(12-16)25(17-6-4-5-15(11-17)13-23)14-20(29(19,27)28)21(26)24-9-2-1-3-10-24/h4-8,11-12,14H,1-3,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBJKKPEIXPISO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC(=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-chloro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the benzo[b][1,4]thiazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperidine moiety: This step often involves the use of piperidine derivatives and coupling reactions, such as amide bond formation.
Chlorination and sulfonation:
Attachment of the benzonitrile group: This final step can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(6-chloro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often utilized in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its pharmacological effects, particularly its potential as an antimicrobial and anticancer agent. Benzothiazine derivatives are known for their diverse biological activities, making this compound a candidate for further investigation in drug development.
Key Areas of Research:
- Antimicrobial Activity: Preliminary studies suggest that the compound interacts with specific biological targets relevant to disease pathways, potentially serving as an inhibitor in biochemical assays.
- Anticancer Properties: There is ongoing research into its efficacy against various cancer cell lines, with the aim of developing novel therapeutic agents to combat drug-resistant strains .
Chemical Synthesis
3-(6-chloro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile serves as a building block for synthesizing more complex molecules. Its synthesis typically involves multi-step organic reactions including cyclization under acidic or basic conditions and nucleophilic substitution reactions to attach the benzonitrile group.
Antimicrobial Research
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, compounds with similar benzothiazine structures have shown effectiveness comparable to established antibiotics .
Cancer Treatment Development
In cancer treatment research, derivatives of this compound have been synthesized and tested for their ability to inhibit tumor growth. Initial results suggest promising anticancer activity that warrants further exploration into their mechanisms and therapeutic applications .
Mechanism of Action
The mechanism of action of 3-(6-chloro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Benzothiazine Derivatives
The benzo[b][1,4]thiazine scaffold is common in bioactive molecules. Key analogs include:
Key Observations :
- Halogen Effects : Replacement of Cl with F at position 6 () reduces molecular weight and may alter metabolic stability .
- Position 4 Substituents: Benzonitrile (target) vs.
- Sulfone vs. Oxo : The 1,1-dioxido group in the target compound enhances stability compared to oxo analogs (), which are prone to redox reactions .
Piperidine-Carbonyl Derivatives
Piperidine-1-carbonyl is critical for conformational rigidity. and confirm its prevalence in benzothiazine-based antagonists. In contrast, 3-((4-Chloro-5-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)-2-formyl)phenoxy)methyl)benzonitrile () uses a benzyloxy linker instead, demonstrating reduced steric hindrance but lower enzymatic stability .
Biological Activity
3-(6-chloro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings on its biological activity, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes a benzonitrile moiety and a benzo[b][1,4]thiazine core, which contributes to its biological activity. The presence of the piperidine carbonyl and the 6-chloro substituent are significant for its interaction with biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar compounds within the benzo[b][1,4]thiazine class. For instance, derivatives showed promising activity against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values for these compounds ranged from 1.56 to 12.5 μg/mL, indicating significant antibacterial potential .
Hemolytic Activity
The hemolytic activity of the compound is crucial for assessing its safety profile. In studies involving related compounds, minimal hemolytic activity was observed at concentrations up to 100 μg/mL, suggesting a favorable safety margin for therapeutic applications . Specifically, compounds tested displayed hemolysis percentages ranging from 21.3% to 33.8%, with some exhibiting negligible hemolytic effects .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Research indicates that modifications to the thiazine core and substituents can enhance potency. For example, the introduction of electron-withdrawing groups at specific positions on the aromatic rings has been shown to improve binding affinity to bacterial targets .
Case Study 1: Antibacterial Evaluation
A series of benzo[b][1,4]thiazine derivatives were synthesized and tested against S. aureus. Among these, compounds with specific substitutions demonstrated enhanced antibacterial activity compared to traditional antibiotics like dicloxacillin. The study utilized both in vitro assays and molecular docking simulations to predict interactions with bacterial targets .
Case Study 2: In Silico Analysis
In silico studies have been employed to predict the binding affinities of various derivatives to target proteins involved in bacterial resistance mechanisms. These studies indicated that certain modifications could lead to improved efficacy and reduced toxicity .
Data Table: Biological Activities of Related Compounds
| Compound Name | MIC (μg/mL) | Hemolytic Activity (%) | Target |
|---|---|---|---|
| Compound A | 1.56 | 29.6 | MSSA |
| Compound B | 12.5 | 30.2 | MRSA |
| Compound C | 3.12 | 32.4 | VRSA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
